N-methyl-2,3-dihydro-1H-indole-6-sulfonamide N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1300027-05-7
VCID: VC3005575
InChI: InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3
SMILES: CNS(=O)(=O)C1=CC2=C(CCN2)C=C1
Molecular Formula: C9H12N2O2S
Molecular Weight: 212.27 g/mol

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

CAS No.: 1300027-05-7

Cat. No.: VC3005575

Molecular Formula: C9H12N2O2S

Molecular Weight: 212.27 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide - 1300027-05-7

Specification

CAS No. 1300027-05-7
Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
IUPAC Name N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Standard InChI InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3
Standard InChI Key FVLCMZSARFTYBY-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1=CC2=C(CCN2)C=C1
Canonical SMILES CNS(=O)(=O)C1=CC2=C(CCN2)C=C1

Introduction

Physical and Chemical Properties

Structural Characteristics

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide features several key structural elements that define its chemical identity:

  • Core scaffold: 2,3-dihydro-1H-indole (indoline)

  • Functional group: N-methylsulfonamide (-SO₂NHCH₃) at position 6

  • Secondary amine: Unsubstituted NH group in the indoline ring

  • Saturated carbon atoms: At positions 2 and 3 of the indoline system

The structural formula can be represented as C₉H₁₂N₂O₂S, with the nitrogen atoms located in the indoline ring and the sulfonamide group . The compound is also known by the synonym 2,3-Dihydro-1H-indole-6-sulfonic acid methylamide .

Fundamental Physical Properties

The basic physical properties of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide are summarized in the following table:

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₂S
Molecular Weight212.27 g/mol
CAS Number1300027-05-7
Standard PurityNLT 97%
Physical StateSolid (presumed based on similar compounds)-

Chemical Reactivity

While specific reactivity data for N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is limited in the available research, the compound possesses several functional groups that influence its chemical behavior:

  • The sulfonamide group (-SO₂NHCH₃) typically exhibits mild acidity due to the electron-withdrawing effect of the sulfone group, potentially enabling it to participate in hydrogen bonding and acid-base reactions.

  • The indoline NH group represents a secondary amine that can participate in various reactions including:

    • Alkylation reactions

    • Acylation reactions

    • Hydrogen bonding interactions

  • The aromatic ring system can undergo electrophilic aromatic substitution reactions, although the presence of the sulfonamide group may influence reactivity and regioselectivity.

Structural Comparisons with Related Compounds

Positional Isomers

N-methyl-2,3-dihydro-1H-indole-5-sulfonamide represents a close structural isomer of our target compound, differing only in the position of the sulfonamide group (position 5 versus position 6) . This positional difference can significantly affect properties including:

  • Electronic distribution within the molecule

  • Hydrogen bonding capabilities

  • Potential binding interactions with biological targets

  • Physical properties such as solubility and crystal packing

The 5-substituted isomer has been assigned CAS number 113162-46-2, indicating earlier documentation and potentially more extensive study in the literature .

Functional Group Derivatives

Several related compounds demonstrate structural similarity to N-methyl-2,3-dihydro-1H-indole-6-sulfonamide but feature different functional groups or additional substituents:

  • 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS 173669-61-9) features a sulfonyl chloride group (-SO₂Cl) instead of the methylsulfonamide group. This reactive sulfonyl chloride functionality serves as a potential precursor for synthesizing N-methyl-2,3-dihydro-1H-indole-6-sulfonamide through reaction with methylamine.

  • More complex derivatives include compounds such as 1-(cyclobutanecarbonyl)-N-(2-fluorophenyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide, which incorporates:

    • A cyclobutanecarbonyl group at the indoline nitrogen

    • A 2-fluorophenyl substituent on the sulfonamide nitrogen

    • A methyl group at position 2 of the indoline ring

    • The sulfonamide group at position 5 rather than position 6

The following table compares key properties of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide with its 5-substituted isomer:

PropertyN-methyl-2,3-dihydro-1H-indole-6-sulfonamideN-methyl-2,3-dihydro-1H-indole-5-sulfonamide
CAS Number1300027-05-7113162-46-2
Molecular FormulaC₉H₁₂N₂O₂SC₉H₁₂N₂O₂S
Molecular Weight212.27 g/mol212.27 g/mol
Sulfonamide Position6-position5-position
Alternative Names2,3-Dihydro-1H-indole-6-sulfonic acid methylamide2,3-Dihydro-1H-indole-5-sulfonic acid methylamide, N-methylindoline-5-sulfonamide

Future Research Directions

Structure-Activity Relationship Studies

Comparative studies between N-methyl-2,3-dihydro-1H-indole-6-sulfonamide and its isomers (particularly the 5-substituted variant) could provide valuable insights into:

  • How positional isomerism affects biological activity

  • The importance of electronic distribution in indoline-based compounds

  • Structure-property relationships that might guide future drug design

Derivatization Opportunities

The compound offers multiple sites for chemical modification, presenting opportunities for:

  • Creation of combinatorial libraries based on the indoline-6-sulfonamide scaffold

  • Development of probe molecules for biological studies

  • Optimization of properties through strategic substitution patterns

Computational Studies

Theoretical studies could enhance understanding of:

  • Conformational preferences of the molecule

  • Electronic distribution and reactivity patterns

  • Potential binding modes with biological targets

  • Physical properties relevant to formulation and drug delivery

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